

Comparing catalytic activity of Cerium(4+) acrylate with other cerium compounds

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Compound of Interest

Compound Name: Cerium(4+) acrylate

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A Comparative Guide to the Catalytic Activity of Cerium Compounds

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Cerium, the most abundant of the rare-earth elements, is a cornerstone in the field of catalysis, primarily due to its ability to easily cycle between the +3 and +4 oxidation states.^{[1][2][3]} This property makes cerium compounds, particularly Cerium(IV) species, potent catalysts and oxidants in a vast array of organic transformations. While literature on "Cerium(IV) acrylate" as a distinct catalytic species is sparse, this guide provides a comprehensive comparison of well-documented cerium-based catalysts, with a focus on reactions involving acrylates and other pertinent organic substrates. We will explore the catalytic performance of various cerium compounds, including oxides, salts, organometallics, and metal-organic frameworks (MOFs).

Comparative Catalytic Performance

The efficacy of a cerium catalyst is highly dependent on its form (e.g., oxide, salt, complex), the reaction conditions, and the substrate. The following table summarizes quantitative data on the performance of different cerium compounds in several key catalytic reactions.

Catalyst System	Reaction	Substrate	Temp. (°C)	Time (h)	Conversion/Yield (%)	Turnover Number (TON)	Reference
Ce{C(SiHMe ₂) ₃ } ₂ HB(C ₆ F ₅) ₃	Hydrosilylation	Methyl acrylate	Room Temp	< 0.1	>99% Conversion	2200	[4] [5] [6] [7] [8]
Cu supported on Ce-MOF	Cyclohexane Oxidation	Cyclohexane	80	12	~16% Yield	-	[9] [10] [11] [12]
Cu supported on Ce-MOF	CO Oxidation	Carbon Monoxide	125	-	>90% Conversion	-	[9] [10] [11] [12]
Ceric Ammonium Nitrate (CAN)	Alcohol Oxidation	Benzylic Alcohols	80	0.3 - 1	>90% Yield	Catalytic	[13] [14]
MnOx-CeO ₂ (MOF-derived)	Toluene Oxidation	Toluene	~170	-	100% Conversion	-	[15]
CeO ₂ Nanoparticles	DMF Oxidation	N,N-dimethylformamide	400	-	~82% Conversion	-	[16]
Ce-modified Cu-Zn-Al Oxides	Ammonia Oxidation	Ammonia	350	-	~98% Conversion	-	[17]

Key Cerium Catalyst Categories and Their Activity

Organocerium Complexes in Hydrosilylation

A homoleptic organocerium complex, after activation with $\text{B}(\text{C}_6\text{F}_5)_3$ to form $\text{Ce}\{\text{C}(\text{SiHMe}_2)_3\}_2\text{HB}(\text{C}_6\text{F}_5)_3$, has shown remarkable activity as a precatalyst for the hydrosilylation of acrylates.^{[4][5]} This system efficiently produces α -silyl esters at room temperature with high turnover numbers, demonstrating the potential of bespoke organometallic cerium compounds in selective organic synthesis.^{[4][8]} The reaction is notably fast, achieving full conversion in minutes for substrates like methyl acrylate.^[8]

Cerium-Based Metal-Organic Frameworks (MOFs)

Cerium-based MOFs serve as excellent platforms for supporting single-site catalysts. For instance, when copper is supported on a Ce-based MOF ($\text{Cu@MOF-808}(\text{Ce})$), the resulting catalyst exhibits significantly higher activity in oxidation reactions compared to its zirconium-based analogue.^{[9][10][11]} In the oxidation of cyclohexane, the Ce-MOF supported catalyst is about four times more active, and for CO oxidation, it is up to twenty times more active.^{[10][11][12]} This enhancement is attributed to the electronic effects of Ce(IV) ions and the unique coordination environment provided by the MOF structure.^[9]

Ceric Ammonium Nitrate (CAN)

Ceric Ammonium Nitrate, $(\text{NH}_4)_2[\text{Ce}(\text{NO}_3)_6]$, is a widely used, water-soluble Ce(IV) salt that functions as a powerful one-electron oxidant.^{[13][18]} It is highly effective for the oxidation of numerous functional groups, including alcohols, phenols, and ethers.^{[18][19]} In many applications, CAN can be used in catalytic amounts in conjunction with a co-oxidant like sodium bromate or oxygen, making the process more efficient and economical.^{[13][19]} It is particularly effective for oxidizing benzylic alcohols to the corresponding aldehydes and secondary alcohols to ketones.^[13]

Cerium(IV) Oxide (Ceria)

Cerium(IV) oxide (CeO_2), or ceria, is one of the most extensively studied heterogeneous catalysts.^{[3][20]} Its activity stems from its high oxygen storage capacity and the ease of forming oxygen vacancies on its surface, which facilitates redox reactions.^[3] Ceria is a critical component in automotive three-way catalytic converters for the simultaneous oxidation of CO

and hydrocarbons and the reduction of nitrogen oxides.[21] Nanostructured ceria, often doped with other metals like copper or manganese, shows enhanced catalytic activity for the oxidation of volatile organic compounds (VOCs) like toluene and ammonia.[15][17][22] The catalytic efficiency is strongly linked to the redox properties of the $\text{Ce}^{4+}/\text{Ce}^{3+}$ couple on the catalyst surface.[1][23]

Experimental Protocols

Protocol 1: Hydrosilylation of Methyl Acrylate using an Organocerium Precatalyst

This protocol is based on the methodology for cerium-catalyzed hydrosilylation of acrylates.[7]

- **Catalyst Preparation:** The precatalyst, $\text{Ce}\{\text{C}(\text{SiHMe}_2)_3\}_2\text{HB}(\text{C}_6\text{F}_5)_3$ (Compound 2), is prepared by reacting the homoleptic organocerium complex $\text{Ce}\{\text{C}(\text{SiHMe}_2)_3\}_3$ with $\text{B}(\text{C}_6\text{F}_5)_3$ in a suitable solvent under an inert atmosphere.
- **Reaction Setup:** In a nitrogen-filled glovebox, a solution of the precatalyst (e.g., 0.05 mol%) in an appropriate solvent (e.g., CHCl_3) is prepared in a vial.
- **Reagent Addition:** Methyl acrylate (1 equivalent) is added to the vial, followed by the addition of the silane (e.g., PhMeSiH_2).
- **Reaction Execution:** The reaction mixture is stirred at room temperature. The reaction is typically rapid, with conversions monitored by NMR spectroscopy.
- **Product Isolation:** Upon completion, the volatile components are removed under vacuum to yield the α -silyl ester product.

Protocol 2: Catalytic Oxidation of Cyclohexane using Cu supported on Ce-MOF

This protocol is adapted from the procedure for cyclohexane oxidation using MOF-supported catalysts.[10][11]

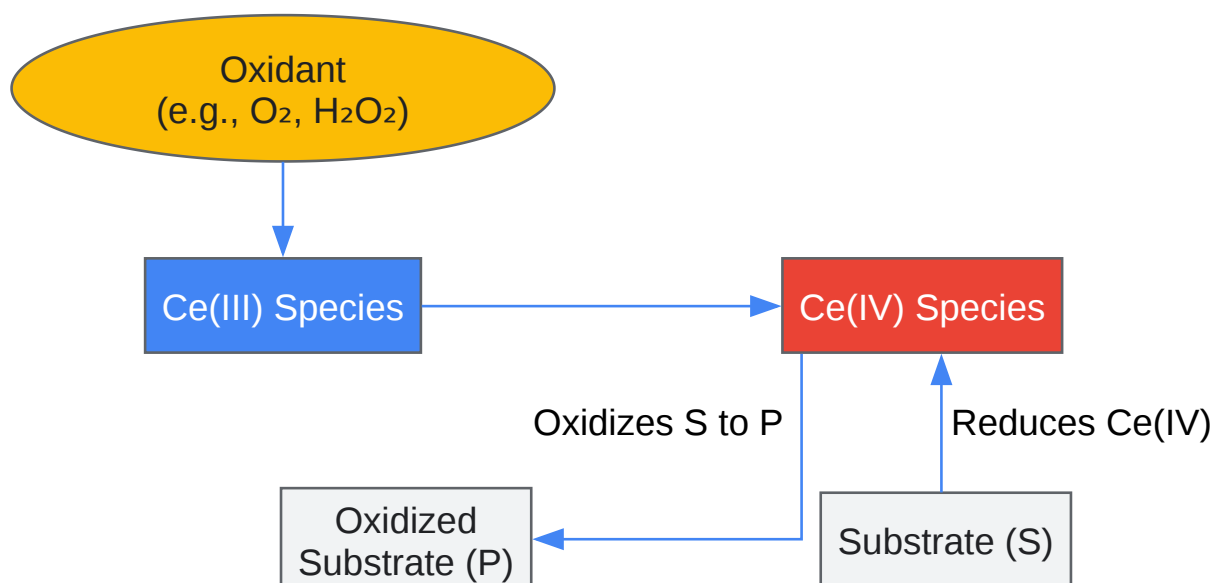
- **Catalyst Synthesis:** The Ce-MOF (MOF-808(Ce)) is synthesized according to established procedures. Copper is then grafted onto the MOF by reacting it with $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ in N,N-

dimethylformamide (DMF) at 100 °C for 24 hours.^[10] The resulting solid (Cu \subset MOF-808(Ce)) is washed and dried.

- **Reaction Setup:** A pressure vessel is charged with the catalyst (e.g., 10 mg), cyclohexane (2 mmol), the oxidant tert-butyl hydroperoxide (tBuOOH, 70 wt% in H₂O, 4 mmol), and acetonitrile (2 mL) as the solvent.
- **Reaction Execution:** The vessel is sealed and heated to 80 °C with vigorous stirring for 12 hours.
- **Analysis:** After cooling to room temperature, an internal standard (e.g., nitrobenzene) is added. The reaction mixture is filtered, and the liquid phase is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product yields.

Visualizations

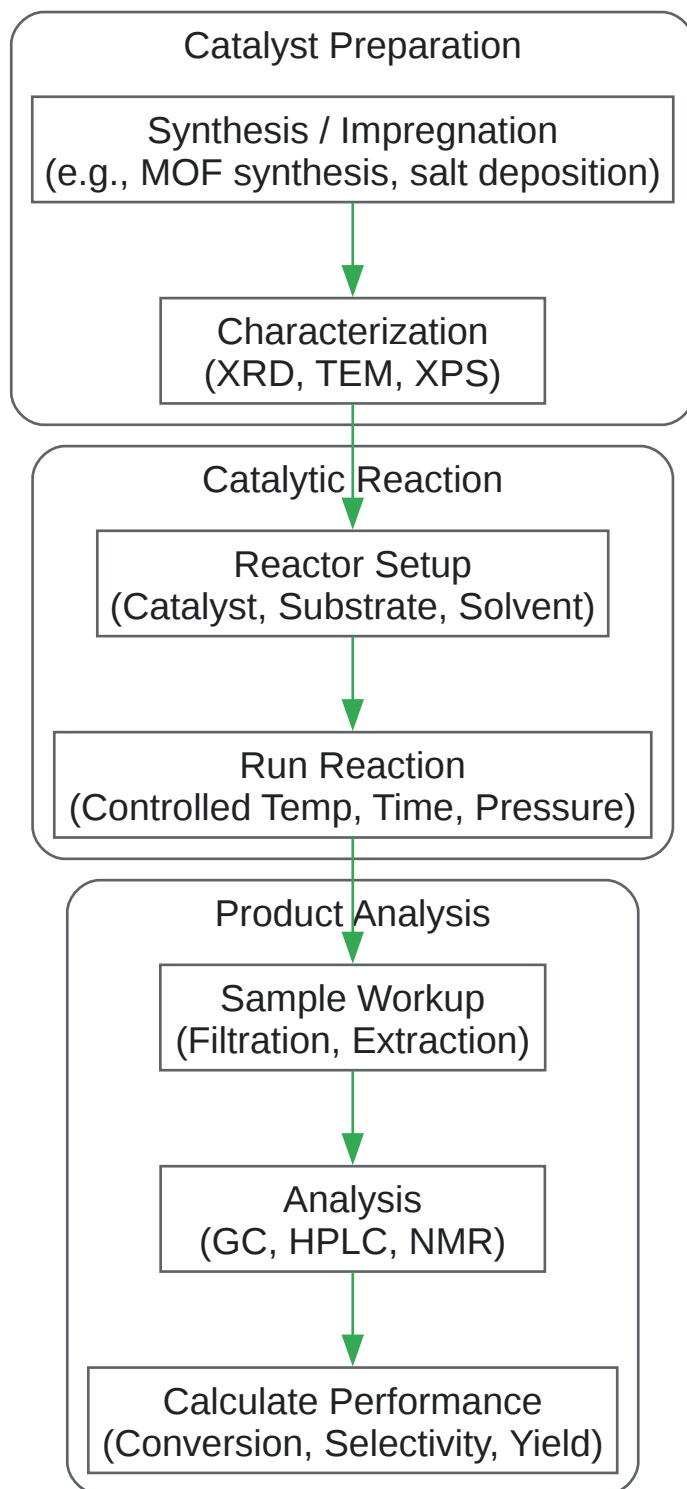
The catalytic activity of most cerium compounds is fundamentally linked to the Ce(IV)/Ce(III) redox cycle. This cycle allows for the activation of substrates and the transfer of electrons, which is central to oxidation catalysis.



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Caption: Generalized redox cycle for a Cerium-catalyzed oxidation reaction.

An experimental workflow for testing catalyst performance involves several key stages, from preparation to analysis.



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Caption: Standard experimental workflow for evaluating heterogeneous catalyst performance.

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